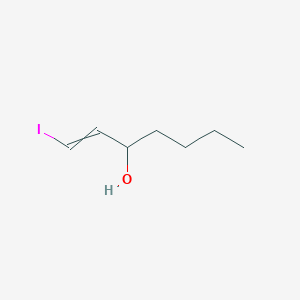

1-Iodohept-1-en-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

138102-06-4 |

|---|---|

Molecular Formula |

C7H13IO |

Molecular Weight |

240.08 g/mol |

IUPAC Name |

1-iodohept-1-en-3-ol |

InChI |

InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3 |

InChI Key |

RZZWGTYQTFSVPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=CI)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodohept 1 En 3 Ol

Stereoselective Synthesis of (Z)-1-Iodohept-1-en-3-ol

The synthesis of the (Z)-isomer of 1-iodohept-1-en-3-ol is accomplished through a highly stereoselective one-pot reduction and alkylation process. orgsyn.orgorgsyn.org This method ensures the retention of the Z-geometry of the double bond from the starting material to the final product. orgsyn.org

Utilization of (Z)-β-Iodoacrylate Derivatives as Precursors

The primary starting material for this synthesis is ethyl (Z)-β-iodoacrylate. orgsyn.orgsigmaaldrich.com This precursor is a Z-vinyl iodide derivative that can be prepared from ethyl propiolate by reaction with sodium iodide in acetic acid. orgsyn.orgorgsyn.orgsigmaaldrich.com This hydroiodination proceeds with high regio- and stereospecificity, yielding almost exclusively the (Z)-isomer (>99%). orgsyn.org The use of ethyl (Z)-β-iodoacrylate is crucial as the geometry of its double bond dictates the stereochemistry of the final allylic alcohol product under specific reaction conditions. orgsyn.orgorgsyn.org

One-Pot Reduction-C-Alkylation Sequences

A one-pot "reduction-C-alkylation" sequence is employed to convert the ethyl (Z)-β-iodoacrylate into the target alcohol without isolating the intermediate aldehyde. orgsyn.orgorgsyn.org This approach is particularly advantageous for preparing sensitive derivatives that may be difficult to obtain through other methods. orgsyn.org The entire transformation, from the ester to the secondary allylic alcohol, occurs in a single reaction vessel, enhancing efficiency. orgsyn.org

Application of Diisobutylaluminum Hydride (DIBAL-H) in Reduction

The first step in the one-pot sequence is the reduction of the ester group. orgsyn.org Diisobutylaluminum hydride (DIBAL-H) is the reducing agent of choice for this transformation. orgsyn.orgchemistrysteps.com The reaction is performed at a low temperature, typically -78 °C, in a solvent like anhydrous dichloromethane. orgsyn.org At this temperature, DIBAL-H reduces the ester to a stable tetrahedral intermediate. chemistrysteps.com The bulky nature of the DIBAL-H reagent and the low temperature prevent the over-reduction of the ester to a primary alcohol or the elimination of the alkoxy group to form an aldehyde before the next step. orgsyn.orgchemistrysteps.com

Stereoselective Synthesis of (E)-1-Iodohept-1-en-3-ol

Interestingly, the (E)-isomer of this compound can be synthesized from the same starting material as its (Z) counterpart, ethyl (Z)-β-iodoacrylate. orgsyn.orgorgsyn.orgresearchgate.net The stereochemical outcome is controlled by a key modification to the reaction temperature during the one-pot sequence. orgsyn.org

Derivation from Corresponding (E)-β-Iodoacrylate Esters

The synthesis of (E)-1-iodohept-1-en-3-ol begins with the reduction of ethyl (Z)-β-iodoacrylate using DIBAL-H at -78 °C, identical to the initial step for the (Z)-isomer. orgsyn.orgorgsyn.org However, before the addition of the Grignard reagent, the reaction mixture is allowed to warm to 0 °C and is stirred at this temperature for a short period. orgsyn.orgorgsyn.org This warming step is critical as it facilitates an isomerization of the intermediate aluminooxyacetal. orgsyn.org Following this temperature change, the mixture is cooled again before the addition of butylmagnesium bromide. orgsyn.orgorgsyn.org This modified procedure leads to the formation of (E)-1-iodohept-1-en-3-ol with high stereoselectivity, achieving an E/Z ratio of 96:4 and a reported yield of 79%. orgsyn.orgorgsyn.org

Research Findings

The described methodology provides a reliable and highly stereoselective route to both (Z)- and (E)-γ-iodo allylic alcohols. The choice of isomer is dictated solely by the thermal treatment of the intermediate formed after DIBAL-H reduction.

Table 1: Synthesis of Various (Z)-γ-Iodo Allylic Alcohols This table shows the yields for different (Z)-γ-iodo allylic alcohols synthesized using the one-pot reduction-alkylation of ethyl (Z)-β-iodoacrylate with various Grignard reagents. orgsyn.org

| Starting Ester | Grignard Reagent | Product | Yield (%) |

| Ethyl (Z)-β-iodoacrylate | EtMgBr | (Z)-1-Iodopent-1-en-3-ol | 88 |

| Ethyl (Z)-β-iodoacrylate | BuMgBr | (Z)-1-Iodohept-1-en-3-ol | 79 |

| Ethyl (Z)-β-iodoacrylate | PhMgBr | (Z)-1-Iodo-3-phenylprop-1-en-3-ol | 85 |

Table 2: Comparative Synthesis of this compound Isomers This table summarizes the key reaction conditions and outcomes for the stereoselective synthesis of the (Z) and (E) isomers of this compound. orgsyn.orgorgsyn.org

| Target Isomer | Starting Material | Key Reagents | Critical Condition | E/Z Ratio | Yield (%) |

| (Z)-1-Iodohept-1-en-3-ol | Ethyl (Z)-β-iodoacrylate | 1. DIBAL-H2. BuMgBr | Maintained at -78°C until Grignard addition | >99% Z | 71 |

| (E)-1-Iodohept-1-en-3-ol | Ethyl (Z)-β-iodoacrylate | 1. DIBAL-H2. BuMgBr | Warm to 0°C after DIBAL-H addition, then cool before Grignard addition | 96/4 | 79 |

Optimization of Reaction Conditions for E-Isomer Selectivity

The synthesis of γ-iodo allylic alcohols, such as this compound, can be directed to favor either the (E)- or (Z)-isomer through careful selection of reagents and reaction pathways. pnas.org While many hydroiodination methods for alkynes stereospecifically yield Z-isomers, achieving high E-isomer selectivity often requires alternative multi-step approaches. orgsyn.orgorgsyn.org

One established strategy for obtaining (E)-γ-iodo allylic alcohols involves starting from ethyl (Z)-β-iodoacrylate. orgsyn.org This intermediate can undergo a "reduction-C-alkylation" process that, depending on the specific conditions and reagents, can be guided towards the desired stereoisomer. orgsyn.orgorgsyn.org The control of stereoselectivity is a subject of extensive research, with various catalytic systems being developed to influence the geometric outcome of alkyne hydroiodination and subsequent functionalization steps. For instance, rhodium-catalyzed hydroiodination of terminal alkynes has been shown to produce either (E)- or (Z)-configured alkenyl iodides with high isomeric purity, depending on the choice of ligand. researchgate.net Similarly, palladium-catalyzed hydrostannation followed by iodinolysis is a known method for producing (E)-vinyl iodides. researchgate.net

The optimization for E-selectivity in the synthesis of this compound would therefore hinge on employing such stereocontrolled methods. This could involve a palladium-catalyzed cross-coupling reaction or a carefully selected metal-hydride-catalyzed hydroiodination that favors the formation of the E-vinyl iodide intermediate prior to the introduction of the alcohol functionality. pnas.orgresearchgate.net

Hydroiodination Strategies for Alkyne Functionalization

Hydroiodination of alkynes is a fundamental transformation for creating vinyl iodides, which are versatile intermediates in organic synthesis. researchgate.netorganic-chemistry.org The reaction involves the addition of hydrogen iodide (HI) across the carbon-carbon triple bond. The regio- and stereoselectivity of this addition are critical and can be controlled by the choice of reagents and reaction conditions. organic-chemistry.org Methods range from using in situ generated HI from sources like chlorotrimethylsilane (B32843) and sodium iodide to transition-metal-catalyzed processes that offer high levels of control. researchgate.netorganic-chemistry.org

Regio- and Stereospecific Hydroiodination of Propiolate Esters

A highly effective and specific method for producing a key precursor to γ-iodo allylic alcohols involves the hydroiodination of propiolate esters. orgsyn.orgorgsyn.org Specifically, ethyl propiolate can be hydroiodinated with high regio- and stereospecificity by reacting it with sodium iodide in acetic acid. orgsyn.orgorgsyn.org This reaction proceeds to give ethyl (Z)-β-iodoacrylate with greater than 99% Z-selectivity. orgsyn.orgorgsyn.org The process is advantageous due to the use of inexpensive and readily available reagents. orgsyn.org

The reaction is typically carried out by heating a mixture of ethyl propiolate and sodium iodide in glacial acetic acid. orgsyn.org After the reaction is complete, the resulting product, ethyl (Z)-β-iodoacrylate, is isolated through extraction and can be used in subsequent steps without extensive purification. orgsyn.orgorgsyn.org

Table 1: Reagents and Conditions for Hydroiodination of Ethyl Propiolate

| Starting Material | Reagents | Solvent | Temperature | Product | Stereoselectivity |

|---|---|---|---|---|---|

| Ethyl Propiolate | Sodium Iodide (NaI) | Acetic Acid | 70°C | Ethyl (Z)-β-iodoacrylate | >99% Z-isomer |

Data sourced from Organic Syntheses procedures. orgsyn.orgorgsyn.org

Sequential Functionalization for γ-Iodo Allylic Alcohol Formation

Following the synthesis of ethyl (Z)-β-iodoacrylate, a sequential functionalization process is employed to convert the ester into the target (Z)-γ-iodo allylic alcohol. orgsyn.orgorgsyn.org This transformation is achieved through a two-step "reduction-C-alkylation" sequence that preserves the Z-geometry of the vinyl iodide moiety. orgsyn.org

The first step involves the reduction of the ester group. Diisobutylaluminum hydride (DIBAL-H) is used at low temperatures to reduce the ester to an aldehyde intermediate. orgsyn.org In the second step, this intermediate is reacted in situ with a Grignard reagent. orgsyn.org The nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group forms the secondary alcohol. orgsyn.org

To synthesize (Z)-1-Iodohept-1-en-3-ol, butylmagnesium bromide (BuMgBr) is the Grignard reagent of choice. orgsyn.org This sequence has been demonstrated to be effective for a variety of Grignard reagents, leading to a range of (Z)-γ-iodo allylic alcohols in good yields. orgsyn.org

Table 2: Synthesis of (Z)-γ-Iodo Allylic Alcohols via Sequential Functionalization

| Starting Material | Grignard Reagent | Product | Yield |

|---|---|---|---|

| Ethyl (Z)-β-iodoacrylate | Ethylmagnesium Bromide | (Z)-1-Iodopent-1-en-3-ol | 88% |

| Ethyl (Z)-β-iodoacrylate | Butylmagnesium Bromide | (Z)-1-Iodohept-1-en-3-ol | 79% |

| Ethyl (Z)-β-iodoacrylate | Phenylmagnesium Bromide | (Z)-1-Iodo-3-phenylprop-1-en-3-ol | 86% |

Data sourced from Organic Syntheses procedures. orgsyn.org

This sequential approach provides a reliable and highly stereoselective route to (Z)-γ-iodo allylic alcohols, demonstrating the power of combining distinct chemical transformations to build complex and stereochemically defined molecules. orgsyn.orgorgsyn.org

Stereochemical Considerations in 1 Iodohept 1 En 3 Ol Synthesis and Transformations

Diastereoselectivity and E/Z Isomerism of the Vinylic Moiety

Control and Determination of Olefin Geometry

The controlled synthesis of either the (E)- or (Z)-1-iodohept-1-en-3-ol isomer is achievable through stereoselective methods. A common strategy involves the hydroiodination of a suitable precursor, such as an alkyne. For instance, the hydroiodination of ethyl propiolate with sodium iodide in acetic acid proceeds with high Z-selectivity (>99%) to form ethyl (Z)-β-iodoacrylate. orgsyn.org This intermediate can then be used to synthesize (Z)-1-iodohept-1-en-3-ol. orgsyn.orgchemrxiv.org

Conversely, to obtain the (E)-isomer, a different approach is necessary. One method involves the reduction of ethyl Z-β-iodoacrylate with diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by reaction with an appropriate electrophile, which can lead to the (E)-γ-iodo allylic alcohol with high stereoselectivity (E/Z ratio of 96/4). orgsyn.org Other methods for synthesizing (E)-vinyl iodides include the Takai olefination, which utilizes iodoform (B1672029) and chromium(II) chloride. wikipedia.org

The determination of the olefin geometry is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the vinylic protons are diagnostic. For cis isomers (Z), the coupling constants are generally in the range of 6-14 Hz, while for trans isomers (E), they are larger, typically between 11-18 Hz. wikipedia.org Additionally, 13C NMR chemical shifts of the vinylic carbons can provide further evidence for the stereochemical assignment. wikipedia.org

Factors Influencing Isomeric Ratios

Several factors can influence the E/Z isomeric ratio during the synthesis of 1-iodohept-1-en-3-ol and related vinyl iodides. The choice of reagents and reaction conditions plays a pivotal role.

Reaction Mechanism: The underlying mechanism of the iodine addition or substitution reaction is a primary determinant of stereoselectivity. For example, hydroalumination and hydroboration reactions of alkynes typically proceed via a syn-addition, favoring the (E)-isomer of the resulting vinyl iodide. wikipedia.org In contrast, some radical addition reactions have been shown to favor the (Z)-isomer. wikipedia.org

Catalyst System: In transition metal-catalyzed reactions, the nature of the metal and the ligands can significantly influence the stereochemical outcome. For instance, copper-catalyzed halogen exchange reactions from vinyl bromides to vinyl iodides have been shown to proceed stereospecifically. organic-chemistry.org Similarly, zirconium-catalyzed reactions have been explored for the stereoselective synthesis of vinyl iodides. wikipedia.org

Steric Hindrance: The steric bulk of the substituents on the alkyne or other precursors can influence the approach of the reagents, thereby affecting the E/Z ratio of the product. wikipedia.org

Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product may isomerize to the more thermodynamically stable isomer. wikipedia.orgmdpi.com The (E)-isomer of many vinyl iodides is often thermodynamically more stable than the (Z)-isomer due to reduced steric strain. wikipedia.org

Table 1: Synthetic Methods and Stereochemical Outcomes for Vinyl Iodides

| Method | Reagents | Typical Stereoselectivity | Reference |

| Hydroiodination of Propiolates | NaI, Acetic Acid | High Z-selectivity | orgsyn.org |

| Reduction/Alkylation | DIBAL-H, then electrophile | High E-selectivity | orgsyn.org |

| Takai Olefination | Iodoform, CrCl₂ | High E-selectivity | wikipedia.org |

| Stork-Zhao Olefination | Iodomethyltriphenylphosphonium iodide, base | High Z-selectivity | wikipedia.org |

| Copper-Catalyzed Halogen Exchange | KI, Cu catalyst | Stereospecific | organic-chemistry.org |

Enantioselectivity and Chiral Induction at the Alcohol Stereocenter

The C-3 hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). The synthesis of a single enantiomer is crucial for applications where specific stereochemistry is required.

Strategies for Asymmetric Synthesis of Enantiopure this compound

Several strategies can be employed to achieve the asymmetric synthesis of enantiopure this compound. uwindsor.ca These generally fall into two categories: the use of chiral catalysts for the reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.

Asymmetric Reduction of a Prochiral Ketone: The most direct approach is the enantioselective reduction of the corresponding prochiral ketone, 1-iodohept-1-en-3-one. wikipedia.orgrsc.org This can be achieved using various chiral reducing agents or catalyst systems. Examples include:

Chirally Modified Hydride Reagents: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as amino alcohols or diols (e.g., BINOL), to create a chiral environment that favors the formation of one enantiomer of the alcohol over the other. wikipedia.orguwindsor.ca

Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, TsDPEN), are highly effective for the enantioselective reduction of ketones to alcohols. wikipedia.orgcore.ac.uk These reactions often use hydrogen gas or a hydrogen donor like isopropanol (B130326) or formic acid. core.ac.uk

Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the highly enantioselective reduction of prochiral ketones. wikipedia.orgmsu.edu

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enriched. ru.nl Enzymatic resolutions, using lipases for selective acylation or hydrolysis of an ester derivative, are a common and effective method. tandfonline.com For example, the hydrolysis of the acetate (B1210297) ester of a racemic secondary allylic alcohol by a microorganism like Brevibacterium ammoniagenes can provide the chiral alcohol with high optical purity. tandfonline.com

Enantiomeric Excess Determination Methodologies

Once a chiral synthesis is performed, it is essential to determine the enantiomeric excess (ee) of the product. Several analytical techniques are available for this purpose. google.com

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. uma.esresearchgate.net The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents:

Chiral Derivatizing Agents: The racemic alcohol is reacted with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers. researchgate.net The diastereomers have different NMR spectra, and the integration of specific signals allows for the determination of the enantiomeric ratio. researchgate.netresearchgate.net Phosphorus-based chiral derivatizing agents are also used, with the analysis performed by ³¹P NMR. researchgate.net

Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample of the racemic alcohol. The agent forms transient diastereomeric complexes with the enantiomers, which can result in separate signals for the two enantiomers in the NMR spectrum. kaist.ac.kr

Table 2: Comparison of ee Determination Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable | Requires specialized columns, method development can be time-consuming | uma.esresearchgate.net |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR spectra | Can provide absolute configuration information (e.g., Mosher's method) | Requires chemical modification, potential for kinetic resolution during derivatization | researchgate.netresearchgate.net |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes | Non-destructive, rapid analysis | Signal separation can be small, requires a suitable solvating agent | kaist.ac.kr |

Configurational Stability and Stereochemical Integrity

The stereochemical integrity of this compound is generally high under standard conditions. The vinylic iodide is configurationally stable, and isomerization between the E and Z forms typically requires significant energy input, such as photochemical irradiation or catalysis. mdpi.comresearchgate.net Similarly, the chiral center at the alcohol is stable to racemization under neutral or mildly acidic or basic conditions. However, under harsh conditions, such as strong acid or base, or at elevated temperatures, racemization or epimerization could potentially occur. The stability of the polyene regions in similar molecules demands careful handling of late-stage intermediates and the use of mild reaction conditions to prevent olefin isomerization. cam.ac.uk

Reactivity and Chemical Transformations of 1 Iodohept 1 En 3 Ol

Reactions Involving the Vinylic Iodide Functionality

The carbon-iodine bond at the vinylic position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution at this sp²-hybridized carbon is generally disfavored.

Cross-Coupling Reactions with Organometallic Reagents (e.g., Suzuki, Stille)

The vinylic iodide moiety of 1-Iodohept-1-en-3-ol is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds with high stereospecificity.

Suzuki Coupling: This reaction couples the vinylic iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction is valued for the low toxicity of the boron reagents and the stability of the catalyst systems. organic-chemistry.org While specific examples for this compound are not extensively documented in premier literature, the Suzuki coupling of cyclic vinyl boronic acids with the related precursor, ethyl cis-3-iodoacrylate, has been studied, demonstrating the feasibility of this transformation. scientificlabs.co.uksigmaaldrich.com The general mechanism involves the oxidative addition of the vinylic iodide to a Pd(0) catalyst, followed by transmetalation with the activated boronate species and subsequent reductive elimination to yield the coupled product, regenerating the catalyst. wikipedia.org

Stille Coupling: The Stille reaction is a versatile method that couples the vinylic iodide with an organotin reagent (organostannane). organic-chemistry.orglibretexts.org This reaction tolerates a wide variety of functional groups and uses mild conditions. thermofisher.com this compound has been explicitly used as a coupling partner in the synthesis of complex natural products. For instance, in the synthesis of the C1–C13 segment of Poecillastrin C, a Stille coupling was employed to connect a complex vinylstannane with this compound. thieme-connect.comthieme-connect.com The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and may be accelerated by additives like lithium chloride (LiCl) or copper(I) iodide (CuI). harvard.edu The primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Boronic acid or ester (R-B(OH)₂) | Organostannane (R-SnR'₃) |

| Key Advantages | Low toxicity of boron reagents; stable reagents. organic-chemistry.org | High functional group tolerance; mild reaction conditions. thermofisher.com |

| Key Disadvantages | Requires a base for activation. organic-chemistry.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |

| Catalyst System | Pd(0) or Pd(II) complex + Base (e.g., Na₂CO₃, KF) | Pd(0) complex (e.g., Pd(PPh₃)₄), often with additives (LiCl, CuI). harvard.edu |

| Example Application | Synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org | Total synthesis of natural products like Poecillastrin C. thieme-connect.comthieme-connect.com |

Nucleophilic Substitutions and Eliminations

Direct nucleophilic substitution on a vinylic halide like this compound through classic Sₙ1 or Sₙ2 mechanisms is generally not feasible. encyclopedia.pubchemeurope.comwikipedia.org The high energy of the vinylic cation intermediate in an Sₙ1 pathway and the steric hindrance and electron density of the double bond in an Sₙ2 pathway prevent these reactions from occurring under standard conditions. wikipedia.org

However, substitution can be achieved under specific, often catalyzed, conditions. A notable example is the copper-catalyzed cross-coupling of vinyl iodides with thiols. This reaction provides a mild and general route to vinyl sulfides, representing a formal nucleophilic substitution of the iodide by a sulfur nucleophile. chemsrc.com

In some cases involving allylic systems, nucleophilic attack can occur at the γ-carbon in an Sₙ1' or Sₙ2' mechanism, accompanied by an allylic rearrangement. encyclopedia.pubchemeurope.com For this compound, this would involve attack at the C3 carbon, but this is less common for vinylic halides compared to allylic halides. chemeurope.com

Reactions at the Allylic Alcohol Moiety

The secondary allylic alcohol group is another key reactive site, allowing for oxidation, reduction, and derivatization to protect the hydroxyl group or to introduce new functionality.

Derivatization and Protection Strategies for the Alcohol Functionality

To prevent the allylic alcohol from interfering with reactions at the vinylic iodide or elsewhere, it can be protected with a variety of protecting groups. The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its subsequent removal. libretexts.org

Common strategies include:

Silyl (B83357) Ethers: Reaction with a silyl halide (e.g., TBS-Cl, TIPS-Cl) in the presence of a base like imidazole (B134444) yields a silyl ether. Silyl ethers are stable across a wide range of conditions but are easily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic hydrolysis. highfine.com

Ethers: Benzyl (B1604629) (Bn) ethers can be formed using benzyl bromide under basic conditions and are removed by catalytic hydrogenolysis. uobaghdad.edu.iq Alkoxymethyl ethers like methoxymethyl (MOM) ether are installed with reagents such as MOM-Cl and are removed under acidic conditions. tcichemicals.commasterorganicchemistry.com

Acetals: The hydroxyl group can be protected as a tetrahydropyranyl (THP) acetal (B89532) by reacting it with dihydropyran under acidic catalysis. This group is stable to basic and nucleophilic reagents but is readily removed with aqueous acid. libretexts.orguobaghdad.edu.iq

Table 2: Common Protecting Groups for the Allylic Alcohol in this compound

| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection | Stability Profile |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole, DMF | TBAF or H⁺/H₂O | Stable to base, mild acid, oxidation, reduction. highfine.com |

| Benzyl Ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, nucleophiles, organometallics. uobaghdad.edu.iq |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA, CH₂Cl₂ | Mild acid (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles, reducing agents. tcichemicals.com |

| Tetrahydropyranyl Acetal | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., AcOH/THF/H₂O) | Stable to base, organometallics, reducing/oxidizing agents. libretexts.org |

Rearrangement Reactions and Allylic Transpositions

Allylic alcohols can undergo a 1,3-transposition, where the hydroxyl group and the double bond exchange positions. This isomerization can be catalyzed by various transition metal complexes or acids. iastate.edursc.org For this compound, a 1,3-transposition would lead to the isomeric primary allylic alcohol, 3-Iodohept-2-en-1-ol.

This rearrangement is an equilibrium process, and the position of the equilibrium is determined by the relative thermodynamic stability of the isomers. iastate.edu In the case of aliphatic allylic alcohols, the equilibrium generally favors the more substituted alcohol (tertiary > secondary > primary). iastate.edu Therefore, the transposition of this compound (a secondary alcohol) to a primary alcohol would likely be unfavorable unless the product is continuously removed or trapped in a subsequent reaction. Such tandem transposition-reaction sequences have been developed using iridium catalysts, for example, to control regioselectivity. diva-portal.org The mechanism of metal-catalyzed transposition is thought to proceed via a orgsyn.orgorgsyn.org-sigmatropic rearrangement of an intermediate metal allylic alkoxide. rsc.org

Applications of 1 Iodohept 1 En 3 Ol in Complex Molecule Synthesis

Building Block for the Synthesis of γ-Iodo Allylic Alcohol Derivatives

1-Iodohept-1-en-3-ol is itself a member of the γ-iodo allylic alcohol class and its synthesis provides a template for creating a variety of derivatives with high stereochemical control. A well-established method allows for the preparation of both (Z)- and (E)-1-Iodohept-1-en-3-ol from ethyl (Z)-β-iodoacrylate. orgsyn.org The (Z)-isomer is synthesized by reacting ethyl (Z)-β-iodoacrylate with diisobutylaluminum hydride (DIBAL-H) at -78°C, followed by the addition of butylmagnesium bromide. orgsyn.org This one-pot "reduction-C-alkylation" sequence is notable for its efficiency and for proceeding with exclusive Z stereochemistry of the double bond. orgsyn.org

This same methodology can be broadly applied to generate a range of secondary (Z)-γ-iodo allylic alcohols by simply varying the Grignard reagent used in the alkylation step. orgsyn.org This makes this compound a representative example of a straightforward and stereoselective route to these valuable synthetic intermediates. orgsyn.org

| Grignard Reagent (RMgX) | Resulting (Z)-γ-Iodo Allylic Alcohol | Yield (%) |

|---|---|---|

| CH₃MgBr | (Z)-1-Iodobut-1-en-3-ol | 75 |

| C₂H₅MgBr | (Z)-1-Iodopent-1-en-3-ol | 72 |

| n-C₄H₉MgBr | (Z)-1-Iodohept-1-en-3-ol | 71 |

| i-C₃H₇MgBr | (Z)-1-Iodo-4-methylpent-1-en-3-ol | 69 |

| CH₂=CHMgBr | (Z)-1-Iodopenta-1,4-dien-3-ol | 65 |

| PhMgBr | (Z)-1-Iodo-1-phenylprop-1-en-3-ol | 70 |

Precursor in Total Synthesis of Natural Products

The structural motifs present in this compound are found within numerous complex natural products, making it, or compounds derived from it, a logical starting point for their total synthesis.

Utility in the Construction of Polyketide Frameworks (e.g., Poecillastrin C segments)

In synthetic studies directed towards the marine natural product Poecillastrin C, a complex macrolide with potent cytotoxicity, a key step involves a Stille coupling reaction. thieme-connect.com Specifically, the synthesis of the southern part of the Poecillastrin C macrolactam was achieved by coupling a C1–C13 segment with 1-iodohept-1-ene. thieme-connect.com This coupling partner, 1-iodohept-1-ene, is the deoxygenated analogue of this compound. This application underscores the strategic importance of the 1-iodoheptenyl moiety as a handle for palladium-catalyzed cross-coupling reactions to assemble large, complex fragments of natural products. The use of this closely related structure highlights the value of the vinyl iodide framework inherent to this compound in the assembly of polyketide chains.

Role in the Preparation of Specialized Organic Reagents and Ligands

The functional groups within this compound—a vinyl iodide and a secondary alcohol—suggest its potential as a precursor for various specialized reagents. The carbon-iodine bond could, for instance, undergo metal-halogen exchange with organolithium reagents to generate a stereodefined vinyllithium (B1195746) species. Such organometallic reagents are powerful tools for forming new carbon-carbon bonds. wikipedia.org Additionally, the alcohol group could be functionalized to create chiral ligands for asymmetric catalysis. However, based on a review of available scientific literature, specific examples of this compound being used to prepare and isolate specialized organic reagents or ligands have not been prominently reported.

Advanced Characterization Techniques for 1 Iodohept 1 En 3 Ol

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.orgdocbrown.info The chemical shift (δ), multiplicity, and coupling constants (J) of the NMR signals allow for the unambiguous assignment of each atom within the molecular framework. libretexts.org

For 1-Iodohept-1-en-3-ol, NMR analysis is crucial for confirming the presence of key functional groups, determining the stereochemistry of the double bond (E/Z isomerism), and mapping the connectivity of the carbon skeleton.

Detailed spectral data has been reported for the (E)-isomer of this compound. orgsyn.org The ¹H NMR spectrum, recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the vinylic, carbinol, and alkyl protons. orgsyn.org The large coupling constant (J = 14.3 Hz) between the two vinylic protons is definitive for the E (trans) configuration of the double bond. orgsyn.org

The ¹³C NMR spectrum provides direct evidence for the carbon framework. bhu.ac.inlibretexts.org The signals are spread over a wide chemical shift range, allowing for the clear identification of each unique carbon atom, from the alkyl chain to the sp²-hybridized carbons of the double bond and the carbon bearing the hydroxyl group. orgsyn.orglibretexts.org

¹H NMR Data for (E)-1-Iodohept-1-en-3-ol (400 MHz, CDCl₃) orgsyn.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 6.58 | dd | 14.3, 6.6 | =CH |

| 6.34 | dd | 14.3, 1.1 | =CHI |

| 4.1 | m | CHOH | |

| 1.71 | s | OH | |

| 1.51–1.63 | m | CH₂ | |

| 1.31–1.36 | m | (CH₂)₂ | |

| 0.90 | t | 7.15 | CH₃ |

¹³C NMR Data for (E)-1-Iodohept-1-en-3-ol (100 MHz, CDCl₃) orgsyn.org

| Chemical Shift (δ) (ppm) | Assignment |

| 148.6 | =CH |

| 77.2 | =CI |

| 74.6 | CHOH |

| 36.2 | C₄H₂ |

| 27.2 | C₅H₂ |

| 22.5 | C₆H₂ |

| 13.9 | CH₃ |

Infrared Spectroscopy

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. bruker.com Specific bonds vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound provides clear evidence for its key functional groups. orgsyn.org A strong, broad absorption in the region of 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. docbrown.info The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching absorption at 1605 cm⁻¹. orgsyn.orglibretexts.org Absorptions corresponding to C-H bonds, both sp²-hybridized (vinylic) and sp³-hybridized (alkyl), are also observed. orgsyn.org

Characteristic IR Absorption Bands for (E)-1-Iodohept-1-en-3-ol (Film) orgsyn.org

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3350 | O-H stretch | Alcohol |

| 3060 | C-H stretch | Alkene (vinylic) |

| 2950, 2920, 2850 | C-H stretch | Alkyl |

| 1605 | C=C stretch | Alkene |

| 1450 | C-H bend | Alkyl |

| 1015 | C-O stretch | Alcohol |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.orgwikipedia.org

Upon ionization in the mass spectrometer, the molecular ion of this compound, [C₇H₁₃IO]⁺•, would be formed. Due to the presence of iodine, which has only one stable isotope (¹²⁷I), the molecular ion peak would not be accompanied by a characteristic M+2 peak, unlike chlorine- or bromine-containing compounds. docbrown.info

The fragmentation of this compound is expected to follow pathways typical for allylic alcohols and iodoalkanes. libretexts.org Key fragmentation processes would include the loss of water from the molecular ion, cleavage of the C-C bond adjacent to the oxygen (α-cleavage), and cleavage of the carbon-iodine bond.

Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 240 | [C₇H₁₃IO]⁺• | Molecular Ion (M⁺•) |

| 222 | [C₇H₁₁IO]⁺• | Loss of H₂O |

| 183 | [C₇H₁₂O]⁺ | Loss of I• |

| 127 | [I]⁺ | Iodine cation |

| 113 | [C₇H₁₃O]⁺ | Loss of I• from protonated molecule |

| 57 | [C₄H₉]⁺ | Cleavage of C₃-C₄ bond |

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. torontech.com Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for the analysis and purification of organic compounds. nih.govinnovareacademics.in

In the synthesis of this compound, column chromatography is the specified method for purification. orgsyn.orgorgsyn.org This solid-liquid chromatography technique separates the desired product from unreacted starting materials and byproducts based on differential adsorption to a stationary phase. orgsyn.org The crude product, a residual oil, is purified by passing it through a silica (B1680970) gel column. orgsyn.org Elution with a specific solvent system allows for the isolation of the pure compound. The separation can be monitored by techniques such as thin-layer chromatography (TLC).

Purification of (Z)-1-Iodohept-1-en-3-ol by Column Chromatography orgsyn.orgorgsyn.org

| Parameter | Description |

| Technique | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | 15% Ethyl Acetate (B1210297) in Hexane |

| Product Form | Pale yellow liquid |

Mechanistic Studies and Computational Chemistry of Reactions Involving 1 Iodohept 1 En 3 Ol

Elucidation of Reaction Pathways in Stereoselective Syntheses

Stereoselective syntheses involving vinyl iodides and allylic alcohols, such as 1-iodohept-1-en-3-ol, often rely on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent, and their mechanisms have been the subject of intense study. The typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves a sequence of oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the initial step would be the oxidative addition of the C-I bond to a palladium(0) complex. The C-I bond is the weakest among the carbon-halogen bonds, making vinyl iodides highly reactive in this step, often proceeding under mild conditions. wikipedia.org This step is critical as it sets the stage for the subsequent formation of a new carbon-carbon bond. The stereochemistry of the double bond is typically retained during this process.

The allylic alcohol moiety can also participate in reactions, for instance, through activation of the hydroxyl group. Palladium-catalyzed allylic substitution reactions of allylic alcohols are known to proceed via the formation of a π-allyl palladium complex. acs.orgnih.gov This can occur through the coordination of the palladium catalyst to the double bond, followed by the departure of the hydroxyl group. The regioselectivity of the subsequent nucleophilic attack is a key aspect of these reactions.

Deuterium (B1214612) labeling experiments are a powerful tool for elucidating reaction pathways. For example, in ruthenium-catalyzed hydrogen auto-transfer reactions, deuterium labeling can help to corroborate a mechanism involving alcohol dehydrogenation to a transient aldehyde and a ruthenium hydride species. nih.gov While not specific to this compound, such techniques are invaluable for understanding the intricate steps of a reaction.

| Reaction Type | Key Mechanistic Steps | Role of this compound Functional Groups | Stereochemical Outcome |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | The vinyl iodide undergoes oxidative addition to Pd(0). | Retention of alkene geometry. |

| Palladium-Catalyzed Allylic Substitution | Coordination of Pd(0), Oxidative Ionization, Nucleophilic Attack | The allylic alcohol forms a π-allyl palladium complex. | Can lead to inversion or retention of stereochemistry depending on the mechanism. |

| Ruthenium-Catalyzed Hydrogen Auto-Transfer | Alcohol Dehydrogenation, Hydrometallation, Carbonyl Addition | The alcohol is oxidized to a transient aldehyde. | Enantioselectivity is controlled by the chiral catalyst. nih.gov |

Computational Modeling of Transition States and Intermediates

Computational chemistry offers a window into the fleeting world of transition states and reaction intermediates, which are often difficult to observe experimentally. Density Functional Theory (DFT) is a commonly employed method for modeling these species and mapping out the potential energy surface of a reaction.

For reactions involving vinyl iodides, computational studies can elucidate the barriers to different reaction pathways, such as SN2, ligand-coupling substitution, and β-elimination. researchgate.net The choice of solvent can significantly impact the relative energy barriers, with polar solvents often favoring SN2 pathways. researchgate.net

In the context of palladium-catalyzed reactions, computational modeling can be used to study the structure of the active catalyst and the intermediates in the catalytic cycle. For instance, studies have focused on characterizing the highly reactive monoligated Pd(0) species, which is believed to be a key intermediate in many cross-coupling reactions. researchgate.net The geometry of the transition state for the oxidative addition of the vinyl iodide to the palladium center can be calculated, providing insights into the factors that control the reaction rate.

Computational modeling has also been used to understand the mechanism of alkene oxidation. nih.gov In these studies, the transition state is first located and then optimized using a specific level of theory and basis set. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the reactants and the desired intermediates. nih.gov The calculated energies of the various intermediates and transition states can then be used to construct a potential energy diagram for the reaction.

| Computational Method | Information Obtained | Example Application | Reference Level of Theory/Basis Set |

| Density Functional Theory (DFT) | Geometries and energies of reactants, products, intermediates, and transition states. | Calculating the energy barrier for the oxidative addition of a vinyl iodide to a palladium catalyst. | M06-2X/GCP(DFT/6-31G(d)) for alkene oxidation studies. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of the reaction pathway connecting a transition state with reactants and products. | Linking the transition state of O(3P) addition to an alkene with the corresponding intermediate. nih.gov | Typically performed at the same level of theory as the transition state optimization. |

| Continuum Solvation Models | Evaluation of solvent effects on reaction energetics. | Determining the influence of solvent polarity on the competition between SN2 and ligand-coupling pathways. researchgate.net | Various models such as PCM or SMD are available. |

Theoretical Investigations of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The vinyl iodide group is characterized by a relatively weak C-I bond (bond dissociation energy of ~57.6 kcal/mol), which is a primary reason for its high reactivity in cross-coupling reactions compared to vinyl bromides and chlorides. wikipedia.org The lone pair of electrons on the iodine atom can also donate into the π* orbital of the alkene, which strengthens the C-I bond slightly and reduces the electrophilicity of the carbon atom. wikipedia.org

Theoretical studies on hypervalent iodine reagents have explored the relationship between the electronic properties of the reagent and its reactivity. frontiersin.orgresearchgate.net For instance, the reduction potential of the reagent has been shown to correlate with the reaction yield in S-vinylation reactions. frontiersin.orgresearchgate.net Reagents with either too low or too high a reduction potential can lead to lower yields, suggesting an optimal electronic window for reactivity.

The presence of the allylic alcohol group in this compound introduces further complexity and opportunities for controlling reactivity. The hydroxyl group can act as a coordinating group for a metal catalyst, potentially influencing the stereochemical outcome of a reaction. Theoretical studies can model these interactions and predict their effect on the transition state energies.

Furthermore, the substitution pattern on the double bond and the allylic carbon can have a significant impact on reactivity. Steric and electronic effects can influence the rate of catalyst coordination, the stability of intermediates, and the regioselectivity of reactions. Computational studies can systematically probe these effects by calculating the properties of a series of related molecules with varying substituents.

| Structural Feature | Influence on Reactivity | Theoretical Descriptor |

| C-I Bond | The weak bond facilitates oxidative addition in cross-coupling reactions. wikipedia.org | Bond Dissociation Energy |

| Iodine Lone Pairs | Donation into the alkene π* orbital can modulate the C-I bond strength and carbon electrophilicity. wikipedia.org | Natural Bond Orbital (NBO) Analysis |

| Allylic Hydroxyl Group | Can act as a directing group or participate in side reactions. | Calculated interaction energies with a metal center. |

| Substituents | Steric and electronic effects can alter reaction rates and selectivity. | Hammett parameters, calculated electrostatic potentials. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1-Iodohept-1-en-3-ol

Modern synthetic chemistry prioritizes the development of environmentally friendly and sustainable processes. For this compound, future research will likely concentrate on creating synthetic pathways that produce less waste, use less energy, and employ renewable materials. A significant area of interest is the creation of catalytic systems for the iodination of alkynes that can achieve high stereoselectivity, thus diminishing the reliance on stoichiometric and often hazardous reagents. wikipedia.org

Current methods for producing vinyl iodides, such as the hydroiodination of alkynes, can result in a mix of E/Z isomers and may necessitate harsh conditions. wikipedia.org Future work could explore advanced catalytic methods, including those using earth-abundant metals, to boost the efficiency and green credentials of these transformations. bohrium.com For instance, ruthenium-catalyzed silylative coupling followed by halodesilylation offers a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides from styrenes, which are more accessible than the traditional phenylacetylenes. organic-chemistry.org Another sustainable approach is the copper-catalyzed halide-exchange reaction, which converts vinyl bromides into vinyl iodides with high stereospecificity under mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes is another promising direction, allowing for selective synthesis of either (E)- or (Z)-vinyl iodides. chemrxiv.orgresearchgate.net

Exploration of New Reactivity Patterns and Derivatizations

The carbon-iodine bond in this compound is a versatile functional group that facilitates numerous chemical reactions. wikipedia.org While its role in cross-coupling reactions is well-documented, there is considerable scope to investigate new reactivity. For example, exploring radical-mediated reactions involving the vinyl iodide could lead to innovative methods for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

Recent studies have shown that visible-light photoredox catalysis can be used for the thiolation of vinyl iodides with dialkyl disulfides, providing a unified method to access a range of thioether products in high yield. rsc.org Photocatalysis, in general, is an emerging area, with photoinduced atom-transfer radical cyclization (ATRC) of vinyl iodides being used to synthesize complex molecules. rsc.org Furthermore, gold-catalyzed reactions triggered by specialized ligands like MeDalphos have shown that oxidative addition of vinyl iodides can proceed with complete retention of stereochemistry, opening up new catalytic cycles. rsc.orgnih.gov The development of borylative couplings of vinyl iodides with various nucleophiles without a transition metal catalyst also represents a significant advance in creating valuable boronic esters. rsc.org

Potential for Applications in Materials Science or Bio-conjugation Chemistry

The distinct structure of this compound makes it a compelling molecule for uses beyond conventional organic synthesis. In materials science, vinyl iodides can act as monomers in polymerization reactions or as precursors for functionalized polymers. A recently developed iodo-yne polymerization method allows for the direct preparation of vinyl iodide-containing polymers, which are scarce but valuable for post-polymerization modifications via cross-coupling chemistries. acs.org The vinyl iodide group serves as a versatile handle for creating smart materials. acs.org The resulting polymers can be further modified, for instance, by eliminating the iodide to create activated alkynes for cycloaddition reactions. acs.org

In the field of bioconjugation, the reactivity of the vinyl iodide functionality is a valuable tool for the selective labeling of biomolecules. acs.org Isocyanoalkenes, which can be synthesized from vinyl iodides, are valuable in bioorthogonal reactions. acs.org The ability to perform these modifications under mild conditions is crucial. For example, copper-catalyzed cross-coupling of vinyl iodides with formamide, followed by dehydration, provides a stereoselective route to isocyanoalkenes, which are important pharmacophores in bioactive natural products. acs.org The use of radiolabeled vinyl iodides for in vivo imaging further highlights their biomedical potential. chemrxiv.org

Catalyst Development for Enhanced Selectivity and Yields in Reactions Involving the Compound

For reactions that utilize this compound, such as cross-coupling, designing new and more active catalysts is a continuous effort. organic-chemistry.org This involves developing ligands that stabilize the metal center and promote the key steps of the catalytic cycle. rsc.org Copper-catalyzed systems have shown great promise, for example, in the Finkelstein-type halide-exchange from vinyl bromides to iodides, which proceeds stereospecifically under mild conditions. thieme-connect.comorganic-chemistry.orgfrontiersin.org Nickel-based catalysts are also effective, particularly for hydroalumination reactions to selectively form α-vinyl iodides. wikipedia.org Moreover, the application of photocatalysis with well-defined copper(I) complexes or cheap organophotoredox catalysts is a growing trend, enabling reactions like borylation and thioesterification under mild, visible-light irradiation. beilstein-journals.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.